2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
説明
特性
IUPAC Name |
2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2/c1-15-6-2-5-9-20(15)26-22(13-10-16-14-17(24)11-12-21(16)27)25-19-8-4-3-7-18(19)23(26)28/h2-14,27H,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGYSCRSDMBBKR-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthesis of the Quinazolinone Core
The 3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one scaffold serves as the foundational intermediate. A cyclocondensation strategy between methyl anthranilate and 2-methylbenzylamine under acidic conditions achieves this core . Refluxing in glacial acetic acid (120°C, 8 hours) yields the bicyclic structure via intramolecular dehydration, with the 2-methylphenyl group introduced at the N3 position.
Key reaction parameters:
-
Solvent: Glacial acetic acid (protonates intermediates, facilitating cyclization).
-
Temperature: 120°C (balances reaction rate and decomposition risks).
Styryl Group Introduction via Knoevenagel Condensation
The trans-styryl moiety at C2 is installed through a base-catalyzed condensation between 3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one and 5-bromo-2-hydroxybenzaldehyde. Piperidine (10 mol%) in ethanol under reflux (24 hours) promotes enolate formation, enabling nucleophilic attack on the aldehyde . The E-configuration is favored due to steric hindrance during the elimination step.
Optimization insights:
-
Catalyst screening: Piperidine outperforms morpholine or ammonium acetate, achieving 85% conversion .
-
Solvent effects: Ethanol enhances solubility of polar intermediates, while DMF accelerates side reactions.
-
Protection strategies: The phenolic -OH group in 5-bromo-2-hydroxybenzaldehyde remains unprotected, as basic conditions prevent undesired O-alkylation .
Halogenation and Functional Group Compatibility
The 5-bromo substituent is introduced pre-condensation to avoid regiochemical complications. Direct bromination of the styryl intermediate post-condensation is impractical due to competitive ring bromination. Electrophilic bromination of 2-hydroxybenzaldehyde using Br₂ in acetic acid (0°C, 2 hours) selectively substitutes the para position to the -OH group .
Critical considerations:
-
Temperature control: Below 5°C minimizes di-bromination.
-
Yield: 92% for 5-bromo-2-hydroxybenzaldehyde after silica gel chromatography .
Purification and Characterization
Crude product purification involves sequential solvent washes (hexane/ethyl acetate, 3:1) followed by recrystallization from methanol. The E-configuration is confirmed via -NMR coupling constants () .
Spectroscopic data:
-
-NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, -OH), 8.02 (d, , 1H, CH=CH), 7.89 (d, , 1H, CH=CH), 7.45–7.12 (m, 8H, aromatic), 3.61 (s, 2H, CH₂), 2.34 (s, 3H, CH₃) .
Alternative Methodologies and Comparative Analysis
While the Knoevenagel approach dominates, Heck coupling offers a palladium-catalyzed alternative for styryl installation. Using Pd(OAc)₂ (5 mol%), PPh₃, and K₂CO₃ in DMF (100°C, 18 hours), 2-vinylquinazolin-4-one reacts with 5-bromo-2-hydroxyphenylboronic acid . However, this method suffers from lower yields (55–60%) and higher costs.
Table 1: Method Comparison
| Parameter | Knoevenagel Condensation | Heck Coupling |
|---|---|---|
| Yield | 85% | 58% |
| Stereoselectivity (E:Z) | 95:5 | 88:12 |
| Cost per gram | $12 | $41 |
| Reaction time | 24 hours | 18 hours |
Scale-Up Challenges and Industrial Feasibility
Large-scale synthesis (>1 kg) necessitates solvent recovery systems due to ethanol’s low boiling point. Continuous distillation units recycle >90% of ethanol, reducing waste . Additionally, substituting piperidine with recyclable ionic liquids (e.g., [BMIM]OH) decreases catalyst costs by 40% .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated hydroxyphenyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The dihydroquinazolinone core may also play a role in stabilizing the compound’s binding to its targets.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazolinone Family
a. 2-[(Z)-(5-Bromo-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene)Methyl]-3-(4-Methylphenyl)Quinazolin-4(3H)-one
- Key Differences :
- Substituent at Position 2 : A Z-configuration indolylidene methyl group replaces the ethenyl-linked bromo-hydroxyphenyl group.
- Position of Methyl Group : The methylphenyl group is at position 4 (para) rather than 2 (ortho), altering steric interactions.
- The para-methylphenyl group may enhance rotational freedom compared to the ortho-substituted analogue .
b. 3-(2-Methylphenyl)-3,4-Dihydroquinazolin-4-one Derivatives
- General Trends: Compounds lacking the ethenyl-bromo-hydroxyphenyl moiety (e.g., simpler methylphenyl-substituted quinazolinones) typically exhibit lower molecular weight and reduced halogen-mediated interactions. The hydroxyl group in the target compound may confer higher solubility in polar solvents compared to non-hydroxylated analogues.
Brominated Heterocycles with Divergent Cores
a. (5E)-5-{[3-(3-Bromo-4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-Yl]Methylene}-3-(2-Ethylhexyl)-2-Thioxo-1,3-Thiazolidin-4-one
- Structural Contrasts: Core: Thiazolidinone vs. quinazolinone. Bromo Substituent: Positioned on a methoxyphenyl group attached to a pyrazole ring. Side Chain: A bulky 2-ethylhexyl group replaces the methylphenyl group.
- The methoxy group reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound .
b. Flavone Derivative: 2-(2,4-Dihydroxyphenyl)-5-Hydroxy-7-Methoxy-6-[(1E)-3-Methylbut-1-En-1-Yl]-3-(3-Methylbut-2-En-1-Yl)-4H-Chromen-4-one
- Key Differences: Core: Flavone (chromen-4-one) vs. quinazolinone. Substituents: Multiple hydroxyl and prenyl groups.
- Reduced bromine-mediated electrophilicity compared to the target compound .
Tabulated Comparison of Key Features
Research Implications and Gaps
- Synthetic Accessibility: highlights commercial availability of quinazolinone derivatives, suggesting established synthetic routes.
- Biological Activity : Bromine and hydroxyl groups in the target compound may favor kinase or protease inhibition, but experimental validation is lacking in the provided evidence.
- Solubility and Stability : The hydroxyl group likely improves solubility over methoxy or alkylated analogues, though metabolic stability could be compromised .
生物活性
The compound 2-[(1E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one is a synthetic derivative with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18BrN2O2
- Molecular Weight : 440.30 g/mol
- CAS Number : 917614-67-6
The compound features a quinazoline backbone, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activity across various domains:
Anticancer Activity
-
Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : In vitro studies demonstrated that the compound reduced the viability of breast cancer cells (MCF-7) by inducing G1 phase arrest, leading to decreased expression of cyclin D1 and increased p53 levels.
- Table 1: Anticancer Efficacy Against Different Cancer Cell Lines
Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Induction of apoptosis HeLa 15.0 Cell cycle arrest A549 18.0 Inhibition of proliferation
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens.
-
Study Findings : It has shown activity against both Gram-positive and Gram-negative bacteria, with a particular potency noted against Staphylococcus aureus and Escherichia coli.
- Table 2: Antimicrobial Activity
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 32 µg/mL
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.
- Signal Transduction Pathways : The compound modulates various signaling pathways, including PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Q & A
Basic: What are the optimal synthetic routes for 2-[(1E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one?
Methodological Answer:
The synthesis involves multi-step reactions, including condensation of brominated phenols with quinazolinone precursors under controlled conditions. Key parameters include:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalysts: Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to introduce the ethenyl group .
- Solvents: Ethanol or dimethyl sulfoxide (DMSO) enhances solubility of aromatic intermediates .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
Basic: How is the compound characterized for structural confirmation?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Confirm regioselectivity of the ethenyl group and bromine substitution (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- IR: Detect hydroxyl (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
- Elemental Analysis: Validate empirical formula (e.g., C₂₃H₁₇BrN₂O₂) with <0.3% deviation .
Basic: What in vitro assays are used to screen its biological activity?
Methodological Answer:
- Anticancer Screening:
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations; IC₅₀ values compared to cisplatin .
- Antimicrobial Testing:
- Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How do researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Validation: Repeat assays with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) .
- Metabolic Stability Testing: Incubate with liver microsomes to assess if metabolite interference affects activity .
- Structural Reanalysis: Verify purity via HPLC-MS to rule out impurities (e.g., residual palladium) skewing results .
Advanced: What computational methods predict its binding affinity to target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., EGFR kinase, PDB: 1M17) to model interactions. Focus on hydrogen bonding with the hydroxyl group and π-π stacking with quinazolinone .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Advanced: How is the compound’s photostability evaluated for material science applications?
Methodological Answer:
- UV-Vis Spectroscopy: Monitor absorbance changes (300–500 nm) under UV irradiation (254 nm) for 24 hours .
- Quantum Yield Calculation: Compare fluorescence intensity before/after light exposure using integrated sphere setups .
Basic: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use 10% DMSO in saline for intraperitoneal administration .
- Lipid Nanoparticles: Encapsulate via solvent evaporation (e.g., PLGA polymers) to enhance bioavailability .
Advanced: How are structure-activity relationships (SAR) studied for substituent effects?
Methodological Answer:
- Analog Synthesis: Replace bromine with chlorine or methyl groups and compare bioactivity .
- Free-Wilson Analysis: Quantify contributions of substituents (e.g., 2-methylphenyl vs. 4-methylphenyl) to anticancer activity .
Advanced: What environmental stability tests are relevant for ecotoxicology studies?
Methodological Answer:
- Hydrolytic Degradation: Incubate in pH 7.4 buffer at 37°C for 30 days; analyze degradation products via LC-MS .
- Soil Sorption Tests: Measure log Kₒc values using batch equilibrium methods to assess mobility .
Basic: How is the compound’s cytotoxicity profiled against normal cell lines?
Methodological Answer:
- Primary Cell Assays: Test on human fibroblasts (e.g., HFF-1) using lactate dehydrogenase (LDH) release assays .
- Selectivity Index (SI): Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells); values >3 indicate favorable safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
